Ethyl 2,3-difluoro-4-(hexyloxy)benzoate
Description
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is an aromatic ester characterized by a benzoate core substituted with two fluorine atoms at the 2- and 3-positions, a hexyloxy group at the 4-position, and an ethyl ester moiety. This compound belongs to the alkyl benzoate family, where structural modifications (e.g., fluorine substituents, alkyl chains) influence its physicochemical properties and applications. The molecular formula is C₁₅H₂₀F₂O₃, with a calculated molar mass of 286.32 g/mol (derived from the parent acid, C₁₃H₁₆F₂O₃ ).
Properties
Molecular Formula |
C15H20F2O3 |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-4-hexoxybenzoate |
InChI |
InChI=1S/C15H20F2O3/c1-3-5-6-7-10-20-12-9-8-11(13(16)14(12)17)15(18)19-4-2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
NFMFKAYRGDDLON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)C(=O)OCC)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in ethyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid (2,3-difluoro-4-(hexyloxy)benzoic acid) and ethanol. The fluorine atoms at the 2 and 3 positions may stabilize the transition state during hydrolysis due to their electron-withdrawing effects, potentially altering reaction kinetics compared to non-fluorinated analogs.
Nucleophilic Substitution
The difluorinated benzene ring and hexyloxy group create a complex electronic environment. While direct nucleophilic aromatic substitution is unlikely under standard conditions, the fluorine atoms’ electron-withdrawing nature may activate adjacent positions for substitution reactions. For example, in Grignard reactions involving difluorobenzene derivatives (as described in analogous systems), magnesium insertion into C–Br bonds can occur, though this specific compound’s reactivity would depend on steric and electronic factors .
Electrophilic Aromatic Substitution
The benzene ring’s substituents (fluorine and hexyloxy groups) act as meta-directing groups due to their electron-withdrawing and donating effects, respectively. For instance:
-
Nitration : Electrophilic nitration would likely occur at the para position relative to the hexyloxy group, influenced by fluorine’s meta-directing nature.
-
Halogenation : Similar directing effects would apply, though steric hindrance from the hexyloxy chain may limit substitution at certain positions.
Cross-Coupling Reactions
The benzoate ester functionality enables participation in transition-metal-catalyzed cross-coupling reactions. For example:
-
Ni-Catalyzed Coupling : Analogous to methods described in the synthesis of gem-difluoroenol ethers, the ester group could undergo oxidative addition with Ni(0) catalysts, enabling coupling with arylboronic acids or alkylzinc reagents .
-
Mechanism : Initial oxidative addition of the ester group to Ni(0) generates a reactive intermediate, facilitating subsequent coupling with nucleophiles. This process is highly regioselective and tolerant of sensitive functional groups .
Comparison of Key Reactions
Research Findings
-
Fluorine’s Role : The difluoro substitution enhances lipophilicity and may modulate biological activity, as observed in analogous difluorinated compounds .
-
Ni-Catalyzed Coupling : This method is particularly efficient for late-stage functionalization of complex molecules, offering broad substrate compatibility .
-
Steric Effects : The hexyloxy group’s bulkiness may hinder certain reactions, necessitating optimized conditions for substitutions or coupling .
This compound’s reactivity highlights its utility in organic synthesis and medicinal chemistry, particularly in the design of fluorinated bioisosteres and cross-coupled derivatives.
Scientific Research Applications
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Methyl 2,3-Difluoro-4-(hexyloxy)benzoate
- Molecular Formula : C₁₄H₁₈F₂O₃
- Molar Mass : 272.29 g/mol
- Key Differences: The methyl ester analog differs only in the ester group (methyl vs. ethyl), resulting in a 5.0% lower molar mass. The ethyl ester’s longer alkyl chain likely enhances lipophilicity, improving solubility in non-polar solvents compared to the methyl variant.
2,3-Difluoro-4-(hexyloxy)benzoic Acid
- Molecular Formula : C₁₃H₁₆F₂O₃
- Molar Mass : 258.26 g/mol
- Key Differences :
- The carboxylic acid form lacks the ethyl ester, increasing polarity and reducing compatibility with hydrophobic matrices.
- Applications diverge: the acid may serve as an intermediate in synthesis, while the ester is better suited for polymer additives or solvent systems due to its lower acidity and higher volatility.
Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate
- Molecular Formula : C₂₀H₁₈F₄N₂O₄
- Molar Mass : 434.36 g/mol (based on m/z [M+] = 413 )
- Key Differences: The tetrafluoropropan-2-yl and acetylphenylamino substituents introduce steric bulk and electronic effects absent in this compound. This compound’s higher molar mass and complex structure likely reduce volatility but enhance specificity in pharmaceutical or materials science applications .
Substituent Effects on Physicochemical Properties
Fluorine Substituents
- Stability : C-F bonds enhance thermal and oxidative stability, making fluorinated benzoates suitable for high-performance coatings or electronics.
Hexyloxy Group
- Lipophilicity : The C₆ alkyl chain increases hydrophobicity, improving solubility in organic solvents like ethyl acetate (used as a PLA solvent model ).
- Phase Behavior : Longer alkyl chains may promote self-assembly in liquid crystalline or surfactant applications.
Ester Chain Length
- Ethyl vs. Methyl: Ethyl esters generally exhibit higher boiling points and lower volatility than methyl esters.
Application-Specific Performance
- Polymer Additives : The hexyloxy and fluorine substituents make this compound a candidate for modifying polyester (e.g., PLA, PET) compatibility, similar to how ethyl acetate and methyl benzoate influence dye-polymer interactions .
- Solvents : Its balanced polarity could position it as a solvent for dyes or resins, though direct data on solvatochromic effects are needed.
- Biomedical Materials: Fluorinated benzoates are less reactive than dimethylamino-substituted analogs (e.g., ethyl 4-(dimethylamino)benzoate ), favoring stability over catalytic activity in resin cements.
Biological Activity
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological interactions, and applications, drawing from diverse research findings.
Chemical Structure and Properties
This compound possesses a benzoate framework with two fluorine atoms at the 2 and 3 positions and a hexyloxy group at the 4 position. The molecular formula is C15H19F2O3, and it has a molecular weight of 286.31 g/mol. The presence of fluorine enhances the compound's lipophilicity, which may influence its biological interactions and stability in various environments.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:
- Formation of the benzoate structure : Starting from appropriate aromatic precursors.
- Introduction of fluorine substituents : Utilizing fluorination techniques.
- Attachment of the hexyloxy group : Through etherification reactions.
This multi-step approach allows for precise control over the functional groups, which is crucial for optimizing biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.
- Enzyme Inhibition : Fluorinated compounds often exhibit inhibitory effects on enzymes critical for microbial survival.
These mechanisms warrant further investigation to elucidate the specific pathways through which this compound exerts its biological effects.
Study on Related Compounds
A study focusing on ethyl derivatives with similar functional groups reported significant antimicrobial activity against a range of pathogens. Compounds were tested in vitro against various bacterial strains and showed promising results, suggesting that this compound may exhibit comparable efficacy .
Applications in Pharmaceuticals and Agrochemicals
Due to its potential biological activity, this compound is being considered as a lead compound in drug design and agrochemical formulations. Its unique properties may offer advantages in developing new therapeutic agents or crop protection products.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 2484888-87-9 | Unique structure with two fluorine atoms enhancing reactivity |
| Mthis compound | TBD | Similar structure but with a methyl group affecting properties |
| Ethyl 2-fluoro-4-(hexyloxy)benzoate | TBD | Contains only one fluorine substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
